Cas no 221002-11-5 (1'-Methoxyerythrinin C)

1'-Methoxyerythrinin C structure
1'-Methoxyerythrinin C structure
Product Name:1'-Methoxyerythrinin C
CAS No:221002-11-5
MF:C21H20O7
MW:384.379306793213
CID:1080593
PubChem ID:92030426
Update Time:2025-04-20

1'-Methoxyerythrinin C Chemical and Physical Properties

Names and Identifiers

    • 1'-Methoxyerythrinin C
    • 1"-Methoxyerythrinin C
    • 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-3-methoxy-5H-furo[3,2-g][1]benzopyran-5-one
    • 1″-O-Methylerythrinin F
    • [ "1″-O-Methylerythrinin F" ]
    • AKOS040760892
    • CID 92030426
    • 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
    • 221002-11-5
    • 4-HYDROXY-6-(4-HYDROXYPHENYL)-2-(2-HYDROXYPROPAN-2-YL)-3-METHOXY-2H,3H-FURO[3,2-G]CHROMEN-5-ONE
    • DB-226798
    • 1''-Methoxyerythrinin C
    • Inchi: 1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3
    • InChI Key: RAFBVESTDOVORR-UHFFFAOYSA-N
    • SMILES: O1C2C=C3C(C(C(C4C=CC(=CC=4)O)=CO3)=O)=C(C=2C(C1C(C)(C)O)OC)O

Computed Properties

  • Exact Mass: 384.12100
  • Monoisotopic Mass: 384.12090297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.125
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 551.7±50.0 °C at 760 mmHg
  • Flash Point: 194.7±23.6 °C
  • PSA: 109.36000
  • LogP: 3.09060
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

1'-Methoxyerythrinin C Security Information

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